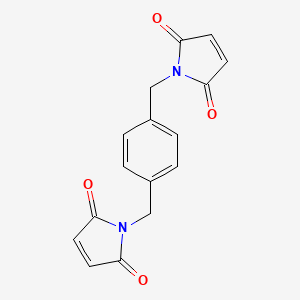

1,4-Bis(malimido)xylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,4-bis(malimido)xylène est un composé chimique appartenant à la classe des bismaléimidesIls ont trouvé de nombreuses applications comme résines matricielles pour les composites haute performance, résistants à la chaleur, les adhésifs et les revêtements .

Méthodes De Préparation

La synthèse du 1,4-bis(malimido)xylène implique généralement la réaction de l'anhydride maléique avec une amine primaire, suivie d'une cyclisation thermique de l'acide maléamique résultant en présence d'un catalyseur . Cette méthode assure la formation de la structure cyclique du maléimide, qui est cruciale pour la réactivité et la stabilité du composé.

Analyse Des Réactions Chimiques

Le 1,4-bis(malimido)xylène subit diverses réactions chimiques, principalement impliquant les groupes maléimide. Ces réactions comprennent :

Réactions d'Addition : Les groupes maléimide réagissent avec les groupes sulfhydryle (-SH) pour former des liaisons thioéther stables.

Polymérisation : Le composé peut subir des réactions de polymérisation pour former des résines thermodurcissables haute performance.

Les réactifs couramment utilisés dans ces réactions comprennent les composés contenant des groupes sulfhydryle et les catalyseurs pour la cyclisation thermique.

Applications de la Recherche Scientifique

Le 1,4-bis(malimido)xylène a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme agent de réticulation dans la synthèse de polymères et de composites haute performance.

Médecine : Investigué pour son potentiel d'inhibiteur de diverses enzymes, telles que les protéines kinases.

Industrie : Utilisé dans la production d'adhésifs et de revêtements résistants à la chaleur.

Mécanisme d'Action

Le mécanisme d'action du 1,4-bis(malimido)xylène implique la réactivité de ses groupes maléimide. Ces groupes peuvent former des liaisons covalentes avec les groupes sulfhydryle des protéines, conduisant à la formation de liaisons thioéther stables . Cette réactivité est exploitée dans les expériences de réticulation pour étudier la structure et les interactions des protéines. De plus, le composé s'est avéré inhiber certaines enzymes, telles que les protéines kinases, en se liant à leurs sites actifs .

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry

- Crosslinking Agent : 1,4-Bis(malimido)xylene is extensively used as a crosslinker in the synthesis of high-performance polymers and composites. It enhances the mechanical properties and thermal stability of materials.

- Polymerization Studies : The compound has been utilized in research to study polymerization mechanisms and kinetics. Its behavior during polymerization reactions can be monitored using solid-state FTIR techniques .

-

Biology

- Protein Crosslinking : In biological research, this compound serves as a tool for studying protein structures and interactions. By forming covalent bonds with cysteine residues in proteins, it aids in elucidating protein conformations and dynamics.

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of enzymes such as monoacylglycerol lipase (MGL). Studies indicate that it acts as a covalent inhibitor, enhancing the understanding of enzyme mechanisms .

-

Medicine

- Drug Development : Research has explored the use of this compound in developing new therapeutic agents. Its ability to selectively bind to biomolecules makes it suitable for creating targeted drug delivery systems .

- Diagnostic Applications : The compound is also being studied for its application in diagnostic imaging. For instance, maleimide-based prosthetic groups have been synthesized for radiolabeling purposes, facilitating in vivo biodistribution studies .

-

Industry

- Adhesives and Coatings : this compound is widely used in producing heat-resistant adhesives and coatings. Its thermal stability and mechanical strength make it ideal for applications requiring durable materials.

- Composite Materials : The compound is employed as a matrix resin in high-performance composites used in aerospace and automotive industries due to its excellent thermal properties.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Chemistry | Crosslinking agent for polymers |

| Biology | Protein crosslinking studies |

| Medicine | Enzyme inhibition and drug development |

| Industry | Heat-resistant adhesives and coatings |

Case Studies

-

Enzyme Inhibition Study

A study conducted by Matuszak et al. evaluated the inhibitory effects of various maleimide derivatives on MGL activity. It was found that this compound exhibited significant inhibitory potential, demonstrating its utility in pharmacological research aimed at developing new enzyme inhibitors . -

Polymer Characterization

Research utilizing solid-state FTIR to monitor the polymerization of maleimides showed that this compound could effectively form thermosetting resins with desirable mechanical properties. This study highlighted its significance in material science applications focused on high-performance polymers .

Mécanisme D'action

The mechanism of action of 1,4-bis(malimido)xylene involves the reactivity of its maleimide groups. These groups can form covalent bonds with sulfhydryl groups in proteins, leading to the formation of stable thioether linkages . This reactivity is exploited in crosslinking experiments to study protein structure and interactions. Additionally, the compound has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites .

Comparaison Avec Des Composés Similaires

Le 1,4-bis(malimido)xylène peut être comparé à d'autres composés bismaléimides, tels que :

1,6-Bis(malimido)hexane : Structure similaire mais avec un bras espaceur plus long, conduisant à une réactivité et des applications différentes.

1,4-Bis(malimido)butane : Un autre bismaléimide avec un bras espaceur plus court, affectant son efficacité de réticulation et sa stabilité.

La singularité du 1,4-bis(malimido)xylène réside dans sa réactivité et sa stabilité spécifiques, ce qui le rend adapté à une large gamme d'applications dans divers domaines.

Propriétés

Formule moléculaire |

C16H12N2O4 |

|---|---|

Poids moléculaire |

296.28 g/mol |

Nom IUPAC |

1-[[4-[(2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C16H12N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-8H,9-10H2 |

Clé InChI |

XFRPTDABLAIJMY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)CN3C(=O)C=CC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.